molecular formula C36H34Cl2N6O4 B1668936 Diarylide Yellow CAS No. 5102-83-0

Diarylide Yellow

Cat. No.: B1668936
CAS No.: 5102-83-0
M. Wt: 685.6 g/mol
InChI Key: IAFBRPFISOTXSO-DNTKMCMCSA-N
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Description

Diarylide Yellow is an organic compound widely used as a yellow pigment. It is classified as a diarylide pigment, derived from 3,3’-dichlorobenzidine. This pigment is known for its bright yellow color and is commonly used in various applications such as inks, paints, plastics, and textiles .

Mechanism of Action

Target of Action

Diarylide Yellow, also known as C.I. Pigment Yellow 13 or Monolite Yellow GL, is primarily used as a pigment in inks and related materials . Its primary targets are the materials it colors, including inks, coatings, and plastic colorants .

Mode of Action

This compound interacts with its targets by imparting color. The formation of this compound pigments involves the reaction of doubly diazotized aromatic diamines (derivatives of benzidine) with acetoacetanilides . By varying both of these components, several pigments have been produced .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the perception of color. This compound pigments exist as yellow powders of low solubility in water . They often are yellow or yellow-green . The pigments’ colors can range from yellow to green .

Pharmacokinetics

It’s worth noting that this compound pigments are insoluble , which would impact their distribution and excretion if they were to enter the body.

Result of Action

The molecular and cellular effects of this compound’s action are the imparting of color to the materials it is used in. As a pigment, this compound is one of the three main colored pigments used in the four-color process of color printing . Its use is ubiquitous in printing both in commercial applications and in home color printers, as well as in textile printing .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound pigments are considered to be non-toxic . There is evidence that these pigments degrade when exposed to temperatures above 200 °c to release 3,3’-dichlorobenzidine, a carcinogen . This suggests that high temperatures could potentially influence the action and stability of this compound.

Biochemical Analysis

Biochemical Properties

Diarylide Yellow plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with acetoacetanilides and diazonium salts during its synthesis . These interactions are crucial for the formation of the pigment, which involves the coupling of these components to form the final product. The nature of these interactions is primarily based on the formation of azo bonds, which contribute to the pigment’s stability and color properties.

Cellular Effects

This compound has been observed to influence various cellular processes. It is known to be relatively non-toxic, but its degradation products, such as 3,3’-dichlorobenzidine, can be harmful . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to high temperatures can lead to the release of 3,3’-dichlorobenzidine, which can interfere with cellular functions and potentially lead to carcinogenic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The pigment exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The formation of azo bonds during its synthesis is a key aspect of its molecular mechanism . These bonds contribute to the pigment’s stability and its ability to resist degradation under various conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The pigment is known for its stability, but it can degrade when exposed to high temperatures, leading to the release of harmful byproducts . Long-term studies have shown that the pigment can maintain its color and stability under controlled conditions, but its degradation products can have adverse effects on cellular functions over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the pigment is relatively non-toxic, but at high doses, it can lead to toxic or adverse effects . Studies have shown that high doses of this compound can cause the release of 3,3’-dichlorobenzidine, which is a known carcinogen. This highlights the importance of controlling the dosage to minimize potential health risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The pigment undergoes metabolic transformations that can lead to the formation of degradation products . These metabolic pathways are crucial for understanding the pigment’s stability and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The pigment is known to be relatively insoluble in water, which affects its distribution within biological systems . Its localization and accumulation are influenced by its interactions with cellular components, which can impact its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The pigment can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its activity and potential effects on cellular functions.

Preparation Methods

The preparation of Diarylide Yellow involves several steps. One common method includes diazotization using nitrosyl sulfuric acid, followed by coupling with 2,4-dimethyldiacetylaniline. The process involves high-pressure homogenization, cooling, and adjusting the pH with trisodium phosphate to obtain the final product . This method ensures uniform particle size, high tinting strength, and stable performance.

Chemical Reactions Analysis

Diarylide Yellow undergoes various chemical reactions, including:

Common reagents used in these reactions include nitrosyl sulfuric acid for diazotization and trisodium phosphate for pH adjustment. The major products formed from these reactions are typically stable yellow pigments with high tinting strength and resistance to light and solvents .

Scientific Research Applications

Diarylide Yellow has a wide range of scientific research applications:

Comparison with Similar Compounds

Diarylide Yellow is closely related to other diarylide pigments such as C.I. Pigment Yellow 12. The primary difference between these compounds is the substitution of xylyl groups with phenyl groups in C.I. Pigment Yellow 12 . This substitution affects the pigment’s color and stability. C.I. Pigment Yellow 13 is unique due to its specific molecular structure, which provides excellent tinting strength and resistance to various environmental factors .

Similar compounds include:

This compound stands out due to its bright yellow color, high tinting strength, and stability, making it a preferred choice in various industrial applications.

Properties

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34Cl2N6O4/c1-19-7-11-29(21(3)15-19)39-35(47)33(23(5)45)43-41-31-13-9-25(17-27(31)37)26-10-14-32(28(38)18-26)42-44-34(24(6)46)36(48)40-30-12-8-20(2)16-22(30)4/h7-18,33-34H,1-6H3,(H,39,47)(H,40,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBRPFISOTXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid
Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5102-83-0
Record name Pigment Yellow 13
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5102-83-0
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Record name CI 21100
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Record name Pigment yellow 13
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5336
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Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.475
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Record name PIGMENT YELLOW 13
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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